Cas no 848821-76-1 ((S)-α,α-bis3,5-bis(Trifluoromethyl)phenyl-2-pyrrolidinemethanol)

(S)-α,α-bis[3,5-bis(Trifluoromethyl)phenyl]-2-pyrrolidinemethanol is a chiral pyrrolidine derivative featuring two 3,5-bis(trifluoromethyl)phenyl substituents, which enhance its steric and electronic properties. This compound is particularly valuable in asymmetric synthesis, serving as a versatile ligand or catalyst in enantioselective transformations. The trifluoromethyl groups contribute to increased lipophilicity and stability, while the rigid pyrrolidine framework ensures high stereocontrol. Its structural features make it suitable for applications in pharmaceutical intermediates and fine chemical synthesis, where precise chirality is critical. The compound’s robustness under reactive conditions and compatibility with various substrates further underscore its utility in advanced organic synthesis methodologies.
(S)-α,α-bis3,5-bis(Trifluoromethyl)phenyl-2-pyrrolidinemethanol structure
848821-76-1 structure
商品名:(S)-α,α-bis3,5-bis(Trifluoromethyl)phenyl-2-pyrrolidinemethanol
CAS番号:848821-76-1
MF:C21H15F12NO
メガワット:525.330747842789
MDL:MFCD10566964
CID:716581
PubChem ID:354335779

(S)-α,α-bis3,5-bis(Trifluoromethyl)phenyl-2-pyrrolidinemethanol 化学的及び物理的性質

名前と識別子

    • 2-Pyrrolidinemethanol, a,a-bis[3,5-bis(trifluoromethyl)phenyl]-, (2S)-
    • (S)-alpha,alpha-Bis[3,5-bis(trifluoromethyl)phenyl]-2-pyrrolidinemethanol
    • (S)-Bis(3,5-bis(trifluoromethyl)phenyl)(pyrrolidin-2-yl)methanol
    • (S)-2-{BIS[3,5-BIS(TRIFLUOROMETHYL)PHENYL]HYDROXYMETHYL}PYRROLIDI
    • bis[3,5-bis(trifluoromethyl)phenyl]-[(2S)-pyrrolidin-2-yl]methanol
    • (S)-α,α-Bis[3,5-bis(trifluoromethyl)phenyl]-2-pyrrolidinemethanol
    • ,&alpha
    • RD-0076
    • (S)-2-[Bis[3,5-bis(trifluoromethyl)phenyl]hydroxymethyl]pyrrolidine
    • (S)-Bis[3,5-bis(trifluoromethyl)phenyl](pyrrolidin-2-yl)methanol
    • (S)-2-{Bis[3,5-bis(trifluoromethyl)phenyl]hydroxymethyl}pyrrolidine
    • (S)-,-Bis[3,5-bis(trifluoromethyl)phenyl]-2-pyrrolidinemethanol
    • (S)-2-[Bis[3,5-bis(trifluoromethyl)phenyl](hydroxy)methyl]pyrrolidine
    • (S)-2-[bis(3,5
    • (2S)-α,α-Bis[3,5-bis(trifluoromethyl)phenyl]-2-pyrrolidinemethanol (ACI)
    • SCHEMBL5536844
    • DS-9525
    • B5701
    • J-510322
    • BIS[3,5-BIS(TRIFLUOROMETHYL)PHENYL]((2S)-PYRROLIDIN-2-YL)METHANOL
    • CS-0044515
    • (S)-alpha,alpha-Bis[3,5-bis(trifluoromethyl)phenyl]-2-pyrrolidinemethanol, >=99.0%
    • MFCD10566964
    • 848821-76-1
    • (R)- alpha , alpha -Bis[3,5-bis(trifluoromethyl)phenyl]-2-pyrrolidinemethanol
    • C21H15F12NO
    • (S)-2-[bis(3,5-bis-trifluoromethylphenyl)hydroxymethyl]pyrrolidine
    • (S)-2-[bis(3,5-bis(trifluoromethyl)phenyl)hydroxymethyl]pyrrolidine
    • AKOS025287323
    • (R)-2-{Bis[3,5-bis(trifluoromethyl)phenyl]hydroxymethyl}pyrrolidine
    • (S)- alpha , alpha -Bis[3,5-bis(trifluoromethyl)phenyl]-2-pyrrolidinemethanol
    • (S)-α,α-bis3,5-bis(Trifluoromethyl)phenyl-2-pyrrolidinemethanol
    • MDL: MFCD10566964
    • インチ: 1S/C21H15F12NO/c22-18(23,24)12-4-10(5-13(8-12)19(25,26)27)17(35,16-2-1-3-34-16)11-6-14(20(28,29)30)9-15(7-11)21(31,32)33/h4-9,16,34-35H,1-3H2/t16-/m0/s1
    • InChIKey: ITXPGQOGEYWAKW-INIZCTEOSA-N
    • ほほえんだ: C([C@H]1NCCC1)(C1C=C(C(F)(F)F)C=C(C(F)(F)F)C=1)(C1C=C(C(F)(F)F)C=C(C(F)(F)F)C=1)O

計算された属性

  • せいみつぶんしりょう: 525.09600
  • どういたいしつりょう: 525.0962020g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 14
  • 重原子数: 35
  • 回転可能化学結合数: 3
  • 複雑さ: 634
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 32.299
  • 疎水性パラメータ計算基準値(XlogP): 6.2

じっけんとくせい

  • 色と性状: No data available
  • ゆうかいてん: 114.0 to 118.0 deg-C
  • ふってん: 391.8±42.0 °C at 760 mmHg
  • フラッシュポイント: 190.8±27.9 °C
  • PSA: 32.26000
  • LogP: 7.07850

(S)-α,α-bis3,5-bis(Trifluoromethyl)phenyl-2-pyrrolidinemethanol セキュリティ情報

(S)-α,α-bis3,5-bis(Trifluoromethyl)phenyl-2-pyrrolidinemethanol 税関データ

  • 税関コード:2933990090
  • 税関データ:

    中国税関番号:

    2933990090

    概要:

    293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

    申告要素:

    製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

    要約:

    293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

(S)-α,α-bis3,5-bis(Trifluoromethyl)phenyl-2-pyrrolidinemethanol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
ChemScence
CS-0044515-25g
(S)-Bis(3,5-bis(trifluoromethyl)phenyl)(pyrrolidin-2-yl)methanol
848821-76-1 98.78%
25g
$430.0 2022-04-26
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD297484-25g
(S)-Bis(3,5-bis(trifluoromethyl)phenyl)(pyrrolidin-2-yl)methanol
848821-76-1 95%
25g
¥1565.0 2024-04-18
Chemenu
CM255281-25g
(S)-Bis(3,5-bis(trifluoromethyl)phenyl)(pyrrolidin-2-yl)methanol
848821-76-1 95%
25g
$*** 2023-05-29
abcr
AB492409-1 g
(S)-Bis(3,5-bis(trifluoromethyl)phenyl)(pyrrolidin-2-yl)methanol; .
848821-76-1
1g
€159.70 2023-05-18
ChemScence
CS-0044515-10g
(S)-Bis(3,5-bis(trifluoromethyl)phenyl)(pyrrolidin-2-yl)methanol
848821-76-1 98.78%
10g
$238.0 2022-04-26
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD297484-10g
(S)-Bis(3,5-bis(trifluoromethyl)phenyl)(pyrrolidin-2-yl)methanol
848821-76-1 95%
10g
¥698.0 2024-04-18
Chemenu
CM255281-10g
(S)-Bis(3,5-bis(trifluoromethyl)phenyl)(pyrrolidin-2-yl)methanol
848821-76-1 95%
10g
$309 2021-08-04
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-CG117-200mg
(S)-α,α-bis3,5-bis(Trifluoromethyl)phenyl-2-pyrrolidinemethanol
848821-76-1 95+%
200mg
70.0CNY 2021-08-04
Chemenu
CM255281-5g
(S)-Bis(3,5-bis(trifluoromethyl)phenyl)(pyrrolidin-2-yl)methanol
848821-76-1 95%
5g
$184 2021-08-04
Chemenu
CM255281-10g
(S)-Bis(3,5-bis(trifluoromethyl)phenyl)(pyrrolidin-2-yl)methanol
848821-76-1 95%
10g
$*** 2023-05-29

(S)-α,α-bis3,5-bis(Trifluoromethyl)phenyl-2-pyrrolidinemethanol 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1 Reagents: Potassium hydroxide Solvents: Methanol
リファレンス
Asymmetric syntheses of (+)- and (-)-collybolide enable reevaluation of kappa-opioid receptor agonism
Shevick, Sophia L.; Freeman, Stephan M.; Tong, Guanghu; Russo, Robin J.; Bohn, Laura M.; et al, ChemRxiv, 2021, 1, 1-6

ごうせいかいろ 2

はんのうじょうけん
1.1 Reagents: Potassium hydroxide Solvents: Methanol ;  rt → reflux; 5 h, reflux
リファレンス
Efficient separation of a trifluoromethyl substituted organocatalyst: just add water
Dalicsek, Zoltan; Pollreisz, Ferenc; Soos, Tibor, Chemical Communications (Cambridge, 2009, (30), 4587-4589

ごうせいかいろ 3

はんのうじょうけん
1.1 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane
リファレンス
Asymmetric Synthesis of alpha-Amino Phosphonates via Organocatalytic Sulfenylation and [2,3]-Sigmatropic Sulfimide Rearrangement
Deacon, Neil, 2011, , ,

ごうせいかいろ 4

はんのうじょうけん
1.1 Reagents: Acetic acid ,  Hydrogen Catalysts: Palladium Solvents: Methanol ;  18 h, rt
1.2 Reagents: Sodium hydroxide Solvents: Ethyl acetate ,  Water ;  rt
リファレンス
Intramolecular [2+2] Photocycloaddition of Cyclic Enones: Selectivity Control by Lewis Acids and Mechanistic Implications
Poplata, Saner; Bauer, Andreas; Storch, Golo ; Bach, Thorsten, Chemistry - A European Journal, 2019, 25(34), 8135-8148

ごうせいかいろ 5

はんのうじょうけん
1.1 Reagents: Triphosgene Solvents: Tetrahydrofuran ;  30 min, 15 - 20 °C; 1 h, 30 - 40 °C; 0.5 h, 30 - 35 °C; 15 - 20 °C
1.2 Reagents: Triethylamine Solvents: Tetrahydrofuran ;  0 - 5 °C; 15 min, 0 - 5 °C; 30 min, 0 °C
1.3 Solvents: Tetrahydrofuran ;  rt → -15 °C; 30 min, -15 - -10 °C; -10 °C → rt; 16 h, rt
1.4 Reagents: Sulfuric acid Solvents: Water ;  < 20 °C
リファレンス
Nonenzymatic Acylative Kinetic Resolution of Baylis-Hillman Adducts
Dalaigh, Ciaran O.; Connon, Stephen J., Journal of Organic Chemistry, 2007, 72(18), 7066-7069

ごうせいかいろ 6

はんのうじょうけん
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  24 h, rt
リファレンス
London Dispersion Interactions Rather than Steric Hindrance Determine the Enantioselectivity of the Corey-Bakshi-Shibata Reduction
Eschmann, Christian; Song, Lijuan; Schreiner, Peter R., Angewandte Chemie, 2021, 60(9), 4823-4832

ごうせいかいろ 7

はんのうじょうけん
1.1 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane
リファレンス
Allylic Amine Synthesis via Sulfimide Rearrangement
Challinor, Lee, 2007, , ,

ごうせいかいろ 8

はんのうじょうけん
1.1 Reagents: Potassium hydroxide Solvents: Methanol ;  rt → 65 °C; 18 h, 65 °C; 6 h, 65 °C → 75 °C; 17 h, 75 °C
リファレンス
Direct catalytic asymmetric synthesis of α-chiral bicyclo[1.1.1]pentanes
Wong, Marie L. J.; Sterling, Alistair J. ; Mousseau, James J.; Duarte, Fernanda ; Anderson, Edward A., Nature Communications, 2021, 12(1),

(S)-α,α-bis3,5-bis(Trifluoromethyl)phenyl-2-pyrrolidinemethanol Raw materials

(S)-α,α-bis3,5-bis(Trifluoromethyl)phenyl-2-pyrrolidinemethanol Preparation Products

(S)-α,α-bis3,5-bis(Trifluoromethyl)phenyl-2-pyrrolidinemethanol 関連文献

(S)-α,α-bis3,5-bis(Trifluoromethyl)phenyl-2-pyrrolidinemethanolに関する追加情報

(S)-α,α-bis(3,5-bis(trifluoromethyl)phenyl)-2-pyrrolidinemethanol: A Comprehensive Overview

The compound with CAS No 848821-76-1, known as (S)-α,α-bis(3,5-bis(trifluoromethyl)phenyl)-2-pyrrolidinemethanol, has garnered significant attention in the fields of organic chemistry and pharmacology due to its unique structural features and potential applications. This molecule is a chiral derivative of pyrrolidine, a five-membered nitrogen-containing ring, which is widely used in drug design and synthesis.

Recent studies have highlighted the importance of trifluoromethyl groups in enhancing the stability and bioavailability of pharmaceutical compounds. The presence of two trifluoromethyl-substituted phenyl groups in this molecule contributes to its lipophilicity and resistance to metabolic degradation. This makes it an attractive candidate for drug development, particularly in the areas of oncology and neurodegenerative diseases.

The stereochemistry of the compound, denoted by the (S) configuration, plays a crucial role in its biological activity. Chiral centers are often critical in determining the efficacy and selectivity of drugs, as they can influence how molecules interact with target proteins. In this case, the (S) configuration may enhance the molecule's ability to bind to specific receptors or enzymes, potentially leading to improved therapeutic outcomes.

From a synthetic perspective, the construction of this compound involves advanced techniques such as asymmetric catalysis and cross-coupling reactions. These methods allow for the precise control of stereochemistry and functional group placement, ensuring high yields and purity. The use of palladium-catalyzed coupling reactions has been particularly effective in assembling the complex structure of this molecule.

In terms of applications, (S)-α,α-bis(3,5-bis(trifluoromethyl)phenyl)-2-pyrrolidinemethanol has shown promise as a lead compound in medicinal chemistry research. Its ability to modulate cellular signaling pathways makes it a valuable tool for studying disease mechanisms and developing novel therapeutic strategies. Researchers are currently exploring its potential as an inhibitor of key enzymes involved in cancer progression and inflammation.

Moreover, the compound's stability under physiological conditions has been validated through extensive in vitro and in vivo testing. This stability is essential for ensuring that the molecule can reach its intended target without undergoing premature degradation. Such properties make it a strong candidate for further preclinical studies.

In conclusion, (S)-α,α-bis(3,5-bis(trifluoromethyl)phenyl)-2-pyrrolidinemethanol represents a significant advancement in chiral pyrrolidine chemistry. Its unique structure, combined with cutting-edge synthetic methods and promising biological activity, positions it as a key player in the development of next-generation therapeutics.

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Amadis Chemical Company Limited
(CAS:848821-76-1)(S)-α,α-bis3,5-bis(Trifluoromethyl)phenyl-2-pyrrolidinemethanol
A863937
清らかである:99%/99%/99%
はかる:5g/10g/25g
価格 ($):158.0/257.0/431.0